molecular formula C13H22INO3 B2801801 Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 2126161-89-3

Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B2801801
CAS No.: 2126161-89-3
M. Wt: 367.227
InChI Key: KSEJZIWCELFVQV-UHFFFAOYSA-N
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Description

Chemical Identifier: tert-Butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a chemical building block with the CAS Number 2126161-89-3 . It has a molecular formula of C 13 H 22 INO 3 and a molecular weight of 367.22 g/mol . Structural Features and Research Value: This compound is a versatile spirocyclic scaffold protected by a Boc (tert-butoxycarbonyl) group. The presence of the iodomethyl group at the 3-position of the 2-oxa-7-azaspiro[4.4]nonane core makes it a highly valuable intermediate in synthetic and medicinal chemistry research . The iodine substituent serves as an excellent electrophilic site for further functionalization, enabling researchers to employ it in various cross-coupling reactions and nucleophilic substitutions. This allows for the efficient construction of more complex molecular architectures, making it particularly useful in the exploration of structure-activity relationships (SAR) during drug discovery projects . Handling and Storage: To ensure the stability and longevity of this reagent, it is recommended to store it at 2-8°C . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-5-4-13(8-15)6-10(7-14)17-9-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEJZIWCELFVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, with CAS number 2126161-89-3, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₂INO₃, with a molecular weight of approximately 367.22 g/mol. Its structure features a spirocyclic framework that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological interactions. The presence of the iodomethyl group enhances its potential as a pharmacophore in drug development.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures, such as this compound, exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have moderate to significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Potential : Similar spirocyclic compounds have shown efficacy in cancer cell line assays, indicating that this compound could interact with cellular pathways involved in tumorigenesis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are critical in disease processes, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Studies

A study conducted on related spirocyclic compounds demonstrated their ability to inhibit the growth of various bacterial strains. The results indicated that modifications in the structure, such as the introduction of halogen groups like iodine, could enhance antimicrobial efficacy. Although specific data on this compound is still limited, its structural similarities suggest potential effectiveness against common pathogens.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of spirocyclic compounds. In vitro assays showed that these compounds could induce apoptosis in cancer cells by interacting with key signaling pathways. While direct studies on this compound are necessary, its structural characteristics imply a similar mode of action.

Interaction Studies

Interaction studies have focused on binding affinities to biological targets such as enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action:

Target Binding Affinity Biological Effect
Enzyme XModerateInhibition of metabolic pathways
Receptor YHighModulation of signal transduction
Bacterial Protein ZLowReduced binding leading to growth inhibition

Comparison with Similar Compounds

Functional Group Variations

The following table compares tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate with analogs differing in substituents or ring systems:

Compound Name CAS Number Substituent/Modification Molecular Formula Molecular Weight (Da) Key Properties/Applications
This compound 2126161-89-3 Iodomethyl at position 3 C₁₃H₂₂INO₃ 367.22 Alkylating agent; cross-coupling precursor
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1268520-24-6 Aminomethyl at position 3 C₁₃H₂₄N₂O₃ 256.34 Amine conjugation; peptide synthesis
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (8) - Hydroxymethyl at position 2; 1-oxa vs. 2-oxa C₁₃H₂₃NO₄ 269.33 Oxidation precursor; diastereomeric synthesis
Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1648864-32-7 Tosyloxy at position 3; 1-oxa vs. 2-oxa C₂₀H₂₇NO₆S 433.50 Sulfonate leaving group; discontinued
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1160246-85-4 Oxo group at position 3 C₁₂H₁₉NO₄ 241.28 Ketone intermediate; reduction/alkylation
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate 1319716-42-1 Oxo group at position 7; 2-aza vs. 7-aza C₁₃H₂₁NO₃ 239.31 Lactam formation; protease inhibitor scaffolds

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclization to form the spirocyclic core, followed by functionalization. Key steps include:

  • Cyclization : Use of tert-butyl carbamate-protected intermediates subjected to acid-mediated (e.g., TFA) ring closure to form the 2-oxa-7-azaspiro[4.4]nonane scaffold .
  • Iodomethylation : Introduction of the iodomethyl group via nucleophilic substitution or halogenation under controlled conditions (e.g., using N-iodosuccinimide in DMF) .
  • Protection/Deprotection : Strategic use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, with final deprotection under acidic conditions .

Key Reagents : TFA, potassium tert-butoxide, iodomethane derivatives.
Critical Parameters : Temperature control (<0°C for iodination), anhydrous solvents, and reaction time optimization to minimize byproducts .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this spirocyclic compound?

Stereoselectivity is influenced by:

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (5S,9R)-configured intermediates) to direct spirocyclic ring formation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance transition-state stabilization, favoring specific diastereomers .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) in cyclization steps to achieve >90% enantiomeric excess .
    Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure, iodomethyl group presence, and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the iodomethyl substituent .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for Boc group) and ether linkages (~1100 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Investigate restricted rotation in the spirocyclic system using variable-temperature NMR to distinguish conformational isomers .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., deiodinated or oxidized derivatives) that may skew data .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (Gaussian or ADF software) to validate assignments .

Basic: What are the primary research applications of this compound?

  • Medicinal Chemistry : As a rigid scaffold for probing enzyme active sites (e.g., proteases, kinases) due to its sp³-rich structure .
  • Chemical Biology : Incorporation into probes for studying protein-ligand interactions via iodine’s heavy atom effect in crystallography .
  • Material Science : Functionalization for polymer crosslinking or as a precursor to metal-organic frameworks (MOFs) .

Advanced: What methodologies are used to study its mechanism of action in biological systems?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., Kd values) .
  • Mutagenesis Studies : Correlate structural modifications (e.g., iodomethyl removal) with activity loss to identify critical binding residues .
  • Metabolic Stability Assays : LC-MS/MS to track degradation in hepatic microsomes, informing SAR for drug design .

Basic: How should this compound be stored to ensure stability?

  • Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent light-induced iodomethyl degradation .
  • Solubility : Dissolve in anhydrous DMSO or THF for long-term storage; avoid aqueous buffers to minimize hydrolysis .

Advanced: What strategies mitigate decomposition during large-scale reactions?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂ during iodomethylation .
  • Additives : Stabilize iodine-containing intermediates with radical inhibitors (e.g., BHT) .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to halt at optimal conversion .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods due to potential iodine vapor release .
  • Spill Management : Absorb with vermiculite, neutralize with sodium thiosulfate to reduce iodine toxicity .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Substituent Scanning : Replace iodomethyl with bromo/chloro groups to assess halogen-dependent potency .
  • Rigidity Modulation : Synthesize analogs with varying spirocyclic ring sizes (e.g., [4.5] vs. [4.4]) to probe conformational flexibility .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the Boc group) .

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